
N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide
説明
N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide, also known as EPTP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EPTP belongs to a class of compounds called piperidinecarboxamides, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and differentiation. N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the activity of anti-apoptotic proteins. In Alzheimer's disease models, N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide reduces the levels of amyloid beta plaques and tau protein phosphorylation, which are hallmarks of the disease. In Parkinson's disease models, N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide protects dopaminergic neurons from oxidative stress and reduces inflammation in the brain.
実験室実験の利点と制限
N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for its target proteins. N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is also relatively easy to synthesize and purify, making it a useful tool for studying various biological processes. However, N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has some limitations, including its poor solubility in water and its potential toxicity in high doses.
将来の方向性
There are several future directions for the study of N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide. One area of research is the development of N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide analogs with improved solubility and pharmacokinetic properties. Another area of research is the identification of new therapeutic applications for N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide, such as in the treatment of neurodegenerative diseases and inflammatory disorders. Additionally, the mechanism of action of N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide needs to be further elucidated to fully understand its potential therapeutic applications.
科学的研究の応用
N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain. In Parkinson's disease research, N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
特性
IUPAC Name |
N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-5-16-6-8-19(9-7-16)25-23(27)17-10-12-26(13-11-17)24(28)18-14-20(29-2)22(31-4)21(15-18)30-3/h6-9,14-15,17H,5,10-13H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPHQBSHNPWPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminocarbonyl)phenyl]-1-(3,4-dimethoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B3435733.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3435750.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B3435757.png)
![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3435774.png)
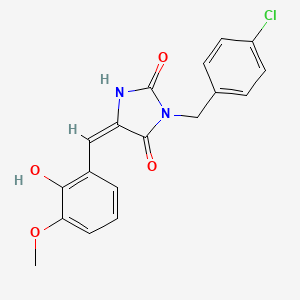
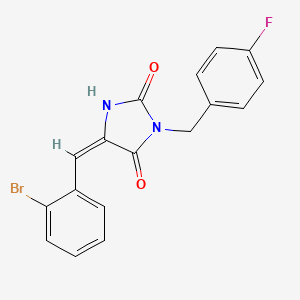

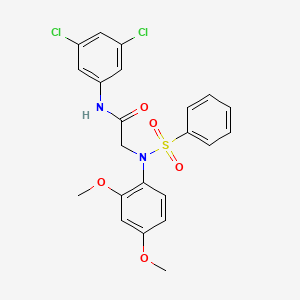
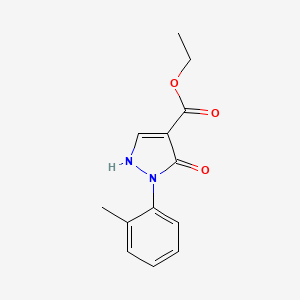
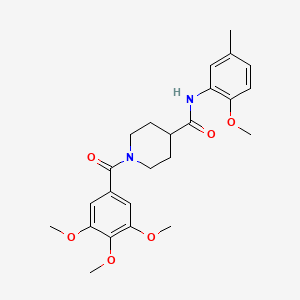
![N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3435815.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B3435818.png)
![N-[4-(aminosulfonyl)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3435825.png)
![2-(methylthio)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B3435832.png)